2-[(2-methoxyethyl)sulfanyl]-N-(pyridin-2-yl)benzamide
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Overview
Description
2-[(2-methoxyethyl)sulfanyl]-N-(pyridin-2-yl)benzamide is an organic compound with a complex structure that includes a benzamide core, a pyridine ring, and a methoxyethyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyethyl)sulfanyl]-N-(pyridin-2-yl)benzamide typically involves the reaction of 2-mercaptoethanol with 2-bromoethyl methyl ether to form 2-(2-methoxyethylthio)ethanol. This intermediate is then reacted with 2-chloropyridine and benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyethyl)sulfanyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
2-[(2-methoxyethyl)sulfanyl]-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyethyl)sulfanyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain .
Comparison with Similar Compounds
Similar Compounds
N-pyridin-2-ylbenzamide: Similar structure but lacks the methoxyethyl sulfanyl group.
2-[(2-methoxyethyl)sulfanyl]-N-(pyridin-3-ylmethyl)benzamide: Similar but with a different substitution pattern on the pyridine ring.
2-[(2-Methoxyethyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains additional functional groups that may confer different properties.
Uniqueness
2-[(2-methoxyethyl)sulfanyl]-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H16N2O2S |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-(2-methoxyethylsulfanyl)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C15H16N2O2S/c1-19-10-11-20-13-7-3-2-6-12(13)15(18)17-14-8-4-5-9-16-14/h2-9H,10-11H2,1H3,(H,16,17,18) |
InChI Key |
YSQLDRBPTMQQBS-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
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